molecular formula C15H14F4N4O2S B2677423 3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380169-29-7

3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine

Cat. No.: B2677423
CAS No.: 2380169-29-7
M. Wt: 390.36
InChI Key: VOKOJSYUWNQOCD-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of calcium ion influx, which is required for the activation of platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its fluorinated aromatic ring and sulfonyl piperazine moiety make it particularly interesting for medicinal chemistry applications, as these groups can enhance binding affinity and specificity for biological targets.

Properties

IUPAC Name

3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N4O2S/c16-11-3-1-2-4-12(11)26(24,25)23-9-7-22(8-10-23)14-6-5-13(20-21-14)15(17,18)19/h1-6H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKOJSYUWNQOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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